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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901 Get Quote

Technical Support Center: (+)-trans-C75
Welcome to the technical support center for (+)-trans-C75. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on the

experimental use of (+)-trans-C75, with a specific focus on understanding and troubleshooting

its off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary, intended target of (+)-trans-C75?

A1: The primary and intended target of (+)-trans-C75 is Fatty Acid Synthase (FASN), a key

enzyme in the de novo synthesis of fatty acids.[1][2] C75 was designed as a synthetic inhibitor

of FASN and has been widely used to study the role of fatty acid synthesis in various

physiological and pathological processes, including cancer and metabolic disorders.[1] It acts

as a competitive, irreversible inhibitor of FASN.[3][4]

Q2: My experimental results are inconsistent with FASN inhibition alone. What are the known

off-target effects of (+)-trans-C75?

A2: It is crucial to recognize that (+)-trans-C75 has several well-documented off-target effects

that can significantly influence experimental outcomes. The most prominent off-targets include:

Carnitine Palmitoyltransferase-1 (CPT-1): The (+)-C75 enantiomer is a known activator of

CPT-1, the rate-limiting enzyme for mitochondrial fatty acid oxidation.[2][5][6] This effect is
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contrary to the expected outcome of FASN inhibition (which increases malonyl-CoA, an

inhibitor of CPT-1) and can lead to increased energy expenditure and fatty acid oxidation.[5]

Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway: C75 can inhibit human mitochondrial

β-ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme in the mtFAS pathway. This

inhibition can lead to mitochondrial dysfunction, characterized by reduced lipoic acid

production, increased reactive oxygen species (ROS), and decreased cell viability.[7][8]

AMP-activated protein kinase (AMPK): In neurons, C75 has been shown to modulate the

energy sensor AMPK. It causes a biphasic change in ATP levels (an initial decrease followed

by a sustained increase), which in turn affects AMPK phosphorylation and activity.[9]

p38 MAP Kinase (MAPK): C75 treatment has been observed to activate the p38 MAPK

signaling pathway, which can mediate its effects on cell cycle arrest in some cancer cells.[10]

Q3: I am observing significant weight loss and reduced food intake in my animal models

treated with C75. Is this solely due to FASN inhibition?

A3: No, the anorexigenic (appetite-suppressing) and weight-loss effects are complex and

involve both central and peripheral mechanisms, many of which are off-target.

Central Effects: C75 modulates neuronal ATP levels and AMPK activity in the hypothalamus.

This alters the expression of hypothalamic neuropeptides, leading to the inhibition of

orexigenic (appetite-stimulating) and induction of anorexigenic (appetite-suppressing)

neuropeptides, which reduces food intake.[9][11]

Peripheral Effects: C75 stimulates CPT-1, which increases fatty acid oxidation and energy

expenditure in peripheral tissues like the liver, adipose tissue, and skeletal muscle.[5][11] It

also increases the expression of Uncoupling protein 2 (UCP2), further promoting energy

expenditure.[11][12]

Q4: My cells are showing signs of oxidative stress and mitochondrial damage after C75

treatment. How can I confirm if this is an off-target effect and potentially mitigate it?

A4: The observed oxidative stress is likely due to C75's off-target inhibition of the mitochondrial

mtFAS pathway.[7]
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Confirmation: You can measure key indicators of mitochondrial dysfunction, such as a

decrease in mitochondrial membrane potential (MMP), an increase in reactive oxygen

species (ROS) production, and a reduction in cellular lipoic acid (LA) content.[7]

Mitigation: Co-treatment with a lipoic acid supplement has been shown to efficiently rescue

C75-induced mitochondrial dysfunction and oxidative stress.[7][8] This can be a useful

experimental control to isolate the effects of mtFAS inhibition from FASN inhibition.

Q5: How can I differentiate between the on-target (FASN inhibition) and off-target effects in my

experiments?

A5: Differentiating these effects requires careful experimental design and specific controls.

Use Alternative Inhibitors: Employ other FASN inhibitors that may have different off-target

profiles (e.g., Cerulenin, Orlistat, or the C75 derivative C93, which does not activate CPT-1).

[13]

Genetic Approaches: Use siRNA or shRNA to specifically knock down FASN. A direct

comparison of the phenotype from genetic knockdown versus pharmacological inhibition with

C75 can help distinguish on-target from off-target effects. For example, FASN knockdown

does not necessarily induce the same level of ROS production or AMPK phosphorylation as

C75 treatment.[7][13]

Rescue Experiments: As mentioned for mitochondrial effects, perform rescue experiments.

For example, to test the involvement of CPT-1 activation, you could potentially use a CPT-1

inhibitor in conjunction with C75.
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Problem Encountered
Possible Cause (Off-Target

Effect)

Recommended

Troubleshooting Steps

Unexpected increase in fatty

acid oxidation and cellular ATP

levels.

C75 is activating CPT-1, the

rate-limiting enzyme for fatty

acid oxidation.[5][6]

1. Measure CPT-1 activity

directly in C75-treated vs.

control cells. 2. Use a C75

derivative like C93, which does

not activate CPT-1, as a

negative control.[13] 3.

Compare results with a genetic

knockdown of FASN.

Increased ROS production,

decreased cell viability, and

signs of mitochondrial stress.

C75 is inhibiting the

mitochondrial FAS (mtFAS)

pathway by targeting

HsmtKAS, leading to lipoic

acid depletion.[7][8]

1. Measure mitochondrial

membrane potential (MMP)

and intracellular ROS levels. 2.

Perform a rescue experiment

by co-administering a lipoic

acid supplement.[7] 3.

Compare the effects of C75

with a specific siRNA

knockdown of HsmtKAS.[7]

Cell cycle arrest observed, but

mechanism appears

independent of p53 status.

C75 may be inducing cell cycle

arrest through activation of the

p38 MAPK pathway.[10]

1. Perform Western blot

analysis to check for

phosphorylation (activation) of

p38 MAPK. 2. Use a specific

p38 MAPK inhibitor (e.g.,

SB203580) to see if it reverses

the C75-induced cell cycle

arrest.[10]

Reduced food intake in animal

models is more pronounced

than expected from peripheral

FASN inhibition.

C75 is acting centrally on the

hypothalamus, modulating

AMPK activity and altering

neuropeptide expression.[9]

[11]

1. Analyze the expression of

orexigenic (NPY, AgRP) and

anorexigenic (POMC, CART)

neuropeptides in the

hypothalamus.[11] 2. Measure

neuronal ATP levels and AMPK

phosphorylation in
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hypothalamic tissue or relevant

neuronal cell lines.[9]

Quantitative Data Summary
Table 1: In Vitro Potency of (+)-trans-C75 on Various Cell Lines

Parameter Cell Line Value Reference(s)

IC₅₀ (FASN Inhibition) PC3 (prostate cancer)
35 µM (clonogenic

assay)
[1][2]

PC3 (prostate cancer)
50 µM (spheroid

growth)
[1][2]

A375 (melanoma) 32.43 µM [1]

TD₅₀ (Cytotoxicity)
MA104 (monkey

kidney)
28.5 µM [1]

ED₅₀ (Antiviral

Activity)

MA104 (monkey

kidney)
21.2 µM [1]

Table 2: Quantified Off-Target Effects of (+)-trans-C75
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Off-Target
Effect

Model System
Treatment
Details

Observed
Effect

Reference(s)

CPT-1 Activation
Human breast

cancer cells

Concentration

not specified

213% increase in

CPT-1 activity vs.

control

[5]

ATP Level

Increase

Rodent

adipocytes/hepat

ocytes

20-30 µg/mL

Significant

elevation in ATP

levels

[5]

Mitochondrial

Dysfunction
HEK293T cells 50-100 µM for 6h

Onset of

mitochondrial

membrane

potential loss

[7]

Reduced Food

Intake
Mice 30 mg/kg (i.p.)

≥95% inhibition

within 2 hours
[2]

Attenuation of

Injury Markers

Rat model of

hemorrhagic

shock

Concentration

not specified

48% decrease in

serum free fatty

acids; 32-78%

decrease in

injury markers

(LDH, AST)

[6]

Key Experimental Protocols
1. Protocol: CPT-1 Activity Assay

Objective: To measure the effect of C75 on carnitine palmitoyltransferase-1 (CPT-1) activity.

Methodology: This protocol is adapted from studies in human breast cancer cells.[5]

Cell Permeabilization: Culture cells (e.g., MCF-7) to desired confluency. Permeabilize the

cells to allow substrate access, essentially creating a system devoid of endogenous

malonyl-CoA.
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Treatment: Incubate the permeabilized cells with varying concentrations of C75. Include a

positive control for inhibition (e.g., 20-50 µM malonyl-CoA) and a vehicle control.

Reaction Initiation: Start the CPT-1 reaction by adding the substrate mixture containing L-

[³H]carnitine and palmitoyl-CoA.

Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).

Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

Extraction: Extract the radiolabeled palmitoylcarnitine product using an organic solvent

(e.g., butanol).

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

Normalization: Normalize the CPT-1 activity to cell number or protein concentration.

2. Protocol: Assessment of Mitochondrial Dysfunction and ROS Production

Objective: To determine if C75 induces mitochondrial damage and oxidative stress.

Methodology: This protocol is based on experiments in HEK293T cells.[7]

Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat

with C75 (e.g., 10-100 µM) for various time points (e.g., 6, 12, 24 hours). Include a

vehicle-treated control group.

Measurement of Mitochondrial Membrane Potential (MMP):

Stain cells with a potentiometric dye such as JC-1 or TMRM.

Analyze the fluorescence using flow cytometry or fluorescence microscopy. A decrease

in the red/green fluorescence ratio (for JC-1) or overall fluorescence (for TMRM)

indicates MMP loss.

Measurement of Reactive Oxygen Species (ROS):
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Load cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein

diacetate (H₂DCFDA).

Measure the fluorescence intensity using a plate reader or flow cytometer. An increase

in fluorescence corresponds to higher ROS levels.

Cell Viability Assay:

Assess cell viability using a standard method like MTT, MTS, or a trypan blue exclusion

assay to correlate mitochondrial dysfunction with cell death.

Visualizations: Signaling Pathways and Workflows
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Caption: On-target vs. major off-target signaling pathways of (+)-trans-C75.
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Unexpected Experimental
Outcome with C75

Is mitochondrial function
impaired (↑ ROS, ↓ MMP)?

Hypothesis: Off-target
inhibition of mtFAS.

Action: Perform rescue with
Lipoic Acid supplement.

Yes

Is fatty acid oxidation
paradoxically increased?

No

Phenotype Rescued?

Effect is mediated by
mtFAS inhibition.

Yes No

Hypothesis: Off-target
activation of CPT-1.

Action: Test C75 derivative
(e.g., C93) that does not

activate CPT-1.

Yes

Is FASN inhibition the
sole cause?

No

Phenotype Absent
with C93?

Effect is mediated by
CPT-1 activation.

Yes No

Control Experiment:
Compare C75 treatment
to specific FASN siRNA

knockdown.

Yes

Phenotypes Differ?

Off-target effects are
contributing significantly.

Yes

Click to download full resolution via product page

Caption: Logical workflow for troubleshooting C75's off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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